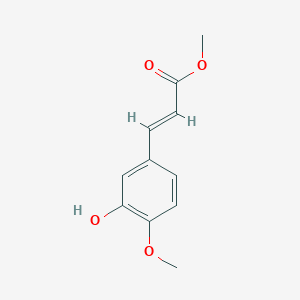

Methyl isoferulate

描述

It is a derivative of isoferulic acid and is commonly found in various plants, particularly in the leaves of Phyllostachys heterocycla . This compound is known for its potential antioxidant properties and is of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: Methyl isoferulate can be synthesized through the esterification of isoferulic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing isoferulic acid with methanol and sulfuric acid for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

化学反应分析

Types of Reactions: Methyl isoferulate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: FeCl3 or Ag2O in an appropriate solvent.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Various halogenating agents or nucleophiles under suitable conditions.

Major Products Formed:

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the hydroxyl or methoxy groups.

科学研究应用

Methyl isoferulate has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of methyl isoferulate involves its antioxidant properties, which are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound can interact with various molecular targets, including reactive oxygen species, thereby preventing oxidative damage to cells and tissues . The pathways involved include the scavenging of free radicals and the inhibition of oxidative stress-related enzymes.

相似化合物的比较

Methyl ferulate: Similar in structure but with the hydroxyl group in the para position relative to the acrylate side chain.

Ethyl ferulate: An ethyl ester derivative of ferulic acid.

Ethyl isoferulate: An ethyl ester derivative of isoferulic acid.

Comparison:

生物活性

Methyl isoferulate (MIF) is an organic compound derived from isoferulic acid, characterized by its methoxy substitution on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential antiviral properties.

This compound has the chemical formula . It can be synthesized through the esterification of isoferulic acid with methanol, typically using sulfuric acid as a catalyst. The reaction involves refluxing isoferulic acid with methanol for several hours, followed by purification techniques such as recrystallization or chromatography to achieve high purity levels .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can mitigate oxidative stress, which is crucial for protecting cells from damage caused by free radicals. This activity is particularly relevant in the context of various diseases where oxidative stress plays a critical role .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for therapeutic applications against conditions characterized by inflammation .

Antiviral Properties

Recent studies have suggested that this compound may act as an inhibitor of the influenza M2 channel, showing a binding affinity comparable to known antiviral agents like amantadine. This potential antiviral activity warrants further investigation through in vitro and in vivo studies to establish its efficacy .

The biological activities of this compound are believed to involve several mechanisms:

- Cell Signaling Modulation : this compound may influence cell signaling pathways and gene expression, contributing to its protective effects against oxidative stress and inflammation.

- Interaction with Enzymes : It interacts with various enzymes and proteins, potentially altering metabolic pathways involved in cellular responses .

- Reactivity with Metal Ions : The compound reacts with metal ions such as FeCl3 and Ag2O, leading to the formation of various products that may play a role in its biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential use as a natural antioxidant in food preservation and cosmetics.

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, supporting its therapeutic potential .

- Antiviral Research : Molecular docking studies indicated strong binding interactions between this compound and the influenza M2 channel, prompting further exploration into its antiviral properties .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other phenolic compounds derived from ferulic acid. Below is a comparison table highlighting these compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Ferulate | Widely studied for antioxidant properties | |

| Methyl Caffeate | Known for anti-inflammatory effects | |

| Methyl Coumarate | Exhibits antimicrobial activity |

This compound's specific methoxy substitution pattern influences its reactivity and biological activity compared to these similar compounds .

属性

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLOUXXZZFFBBW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16980-82-8 | |

| Record name | Methyl isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What potential antiviral activity does methyl isoferulate exhibit?

A1: Research suggests that this compound may have potential as an inhibitor of the influenza M2 channel. Molecular docking studies indicated strong binding affinity of this compound to the M2 channel, comparable to the known inhibitor amantadine []. Further research, including in vitro and in vivo studies, is needed to confirm and characterize this potential antiviral activity.

Q2: How does the structure of this compound compare to other similar compounds, and what are the implications for its activity?

A2: this compound is a propenoidic phenol structurally similar to methyl ferulate, differing only in the position of a methoxy group on the aromatic ring []. Interestingly, while this compound demonstrates binding affinity to the influenza M2 channel [], a study focusing on the oxidation of propenoidic phenols by molecular oxygen, catalyzed by [N,N′-bis(salicylidene)ethane-1,2-diaminato]cobalt(II) found that this compound did not react, while methyl ferulate showed activity []. This difference in reactivity highlights the significant impact even subtle structural modifications can have on a compound's activity and interaction with specific targets.

Q3: What research has been done on modifying the structure of this compound, and what were the findings?

A3: A study exploring the biosynthesis of lithospermic acids and related nor and neolignans investigated the reaction of this compound with FeCl3 or Ag2O [, ]. While the specific findings regarding the biosynthesis hypothesis are not detailed in the provided abstracts, this research suggests that this compound can undergo chemical transformations, opening possibilities for synthesizing derivatives with potentially altered biological activities.

Q4: In what plant species has this compound been identified?

A4: this compound has been isolated from various plant species, including Nauclea officinalis [], Populus canadensis Moench [], and Withania somnifera dun []. The identification of this compound in diverse plant species suggests its potential involvement in various biological pathways and highlights its availability for further research and potential applications.

Q5: What analytical techniques have been employed to study this compound?

A5: Researchers have utilized various analytical methods to characterize and study this compound. These methods include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation [, ]. Additionally, computational methods like molecular docking and molecular dynamics simulations have been employed to investigate its interactions with biological targets [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。